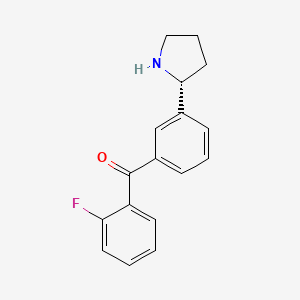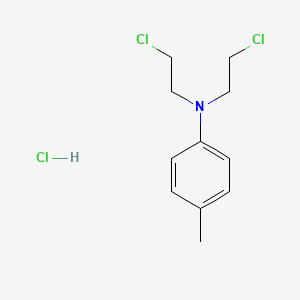
2-(Difluoromethyl)-5-fluoro-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-5-fluoro-4-methylpyridine is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-fluoro-4-methylpyridine typically involves the introduction of difluoromethyl and fluoro groups onto a pyridine ring. One common method is the difluoromethylation of a pyridine derivative using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or silver . The reaction conditions often include the use of solvents like dichloromethane and bases such as potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-(Difluoromethyl)-5-fluoro-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides and reduction to yield partially or fully hydrogenated derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be obtained.
Oxidation Products: Pyridine N-oxides are the primary products of oxidation reactions.
Reduction Products: Hydrogenated pyridine derivatives are formed upon reduction.
科学的研究の応用
2-(Difluoromethyl)-5-fluoro-4-methylpyridine has diverse applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Agrochemicals: It is employed in the development of herbicides and fungicides due to its bioactive properties.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 2-(Difluoromethyl)-5-fluoro-4-methylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity . The fluorine atoms can also influence the electronic properties of the molecule, affecting its reactivity and stability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
- 2-(Trifluoromethyl)-5-fluoro-4-methylpyridine
- 2-(Difluoromethyl)-4-methylpyridine
- 2-(Difluoromethyl)-5-chloro-4-methylpyridine
Comparison: Compared to its analogs, 2-(Difluoromethyl)-5-fluoro-4-methylpyridine exhibits unique properties due to the presence of both difluoromethyl and fluoro groups. These groups enhance the compound’s lipophilicity, metabolic stability, and hydrogen-bonding capabilities . The combination of these properties makes it a valuable compound in various applications, particularly in medicinal chemistry and materials science .
特性
分子式 |
C7H6F3N |
|---|---|
分子量 |
161.12 g/mol |
IUPAC名 |
2-(difluoromethyl)-5-fluoro-4-methylpyridine |
InChI |
InChI=1S/C7H6F3N/c1-4-2-6(7(9)10)11-3-5(4)8/h2-3,7H,1H3 |
InChIキー |
AMRMVZXKVLPTNH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide](/img/structure/B15224534.png)
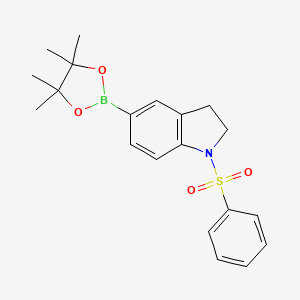

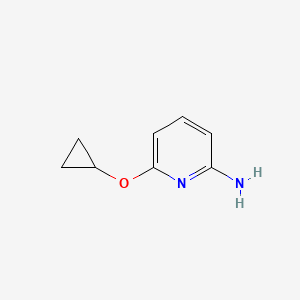

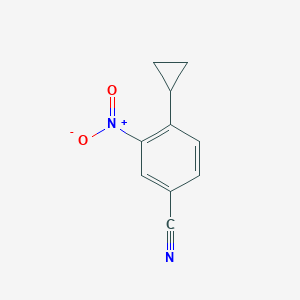
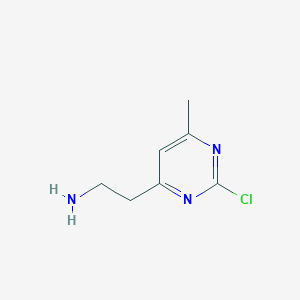
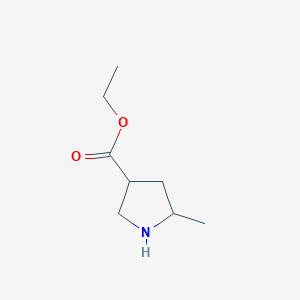
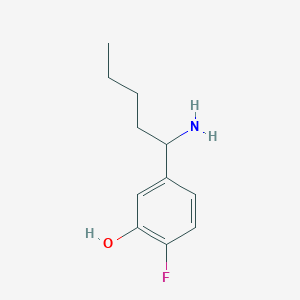
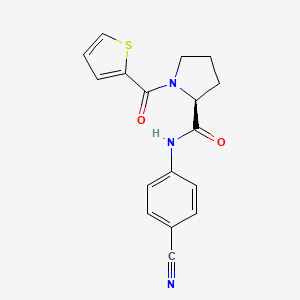

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B15224617.png)
